molecular formula C9H6F4O2 B2773914 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2385359-85-1

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2773914
CAS No.: 2385359-85-1
M. Wt: 222.139
InChI Key: OENYBRPGTZPALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is used in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the direct fluorination of 4-methyl-5-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by nucleophilic substitution reactions to introduce the fluorine atoms. The final step typically involves the oxidation of the intermediate to form the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds and electrostatic interactions with active site residues. The trifluoromethyl group also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-nitrobenzoic acid
  • 2,6-Difluorobenzoic acid

Uniqueness: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

2-fluoro-4-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-7(10)5(8(14)15)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENYBRPGTZPALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.